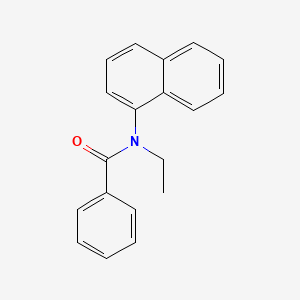

N-ethyl-N-(1-naphthyl)benzamide

Übersicht

Beschreibung

N-ethyl-N-(1-naphthyl)benzamide: is an organic compound with the molecular formula C19H17NO It is a member of the benzamide family, characterized by the presence of a benzamide group attached to an ethyl and a naphthyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(1-naphthyl)benzamide typically involves the reaction of 1-naphthylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl iodide to yield the final product. The reaction conditions often include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-N-(1-naphthyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones

Reduction: Formation of amines or alcohols

Substitution: Formation of halogenated derivatives

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-(1-naphthyl)benzamide is a chemical compound with the molecular formula C19H17NO . Here's an overview of its applications based on the provided search results:

1. Chemical Synthesis and Catalysis:

- Imidazole Catalysis: N,N-Dimethyl benzamide, a compound related to this compound, has been used as a benchmark to compare the role of the imidazole nitrogen atom in catalysis . N-substituted imidazoles and their corresponding dimethylamides have been prepared and evaluated in reactions, with N,N-dimethyl benzamide serving as a reference point .

2. Pharmaceutical Research:

- PPARγ Agonist Design: Benzamide derivatives are used in the design ofPeroxisome proliferator-activated receptor gamma (PPARγ) agonists . For example, N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide was synthesized based on the structures of PPARγ partial agonist SR2067 . The study replaced indol-carboxylic acid of SR2067 with a portion derived from p-aminobenzoic acid to increase flexibility .

- Protease Inhibitors: Benzamides are explored in the development of noncovalent active-site directed inhibitors .

3. Precursor Synthesis:

- Synthesis of 4-(naphthalene-1-sulfonamido)benzoic Acid: Ethyl 4-(naphthalene-1-sulfonamido)benzoate, a precursor to this compound, can be synthesized by condensing α-naphthalene sulphonyl chloride with benzocaine, followed by hydrolysis .

4. Other Potential Applications:

- Pest Control & Pesticides: Some search results list "Pest Control & Pesticides (AREA)" as a relevant area, suggesting that benzamides may have applications in this field .

- Environmental Concerns: this compound is labeled as very toxic to aquatic life, indicating its potential impact on the environment .

Data Table:

Wirkmechanismus

The mechanism of action of N-ethyl-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(1-naphthyl)benzamide

- N-ethylbenzamide

- 2-methyl-N-(1-naphthyl)benzamide

Uniqueness

N-ethyl-N-(1-naphthyl)benzamide is unique due to the presence of both an ethyl and a naphthyl group attached to the benzamide core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

N-ethyl-N-(1-naphthyl)benzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities, particularly in the fields of parasitology and oncology. This article provides an overview of its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing from various research studies.

This compound can be synthesized through a series of chemical reactions involving naphthalene derivatives and benzoyl chlorides. The synthesis typically aims to modify the naphthyl moiety to enhance biological activity. The compound's structure can be represented as follows:

Antiparasitic Activity

Research indicates that certain benzamide derivatives exhibit promising antiparasitic properties. For instance, studies have shown that compounds structurally related to this compound demonstrate significant activity against Plasmodium falciparum and Trypanosoma species. In particular, modifications to the benzamide structure can lead to enhanced efficacy against these pathogens.

Table 1: Antiparasitic Activity of Benzamide Derivatives

| Compound | Target Parasite | Activity (IC50) |

|---|---|---|

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | T. gondii | Moderate |

| This compound | P. falciparum | Not specified |

| Salicylhydroxamic acid | T. brucei | High |

Source: Adapted from various studies on benzamide derivatives .

Cytotoxicity Against Cancer Cells

In addition to its antiparasitic effects, this compound has been evaluated for cytotoxicity against various cancer cell lines. Studies have demonstrated that related compounds can inhibit cell proliferation effectively.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | Not reported |

| 2-amino-1,4-naphthoquinone-benzamides | HT-29 | 5.0 |

| Cisplatin | SUIT-2 | 10.0 |

Source: Data compiled from recent cytotoxicity evaluations .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. The presence of the naphthyl group is crucial for enhancing binding affinity to biological targets. Modifications at the ethyl or naphthyl positions can significantly alter biological activity.

Key Findings in SAR Studies:

- Substituent Variations: Different substituents on the benzamide ring affect hydrophobic interactions with target proteins.

- Linker Length: The length of the ethyl linker influences the spatial orientation and accessibility of the compound to target sites.

Figure 1: Structural Modifications and Their Impact on Activity

Structure Modification

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antiparasitic Properties: A study focused on the efficacy of various benzamide derivatives against T. gondii revealed that specific modifications could enhance their activity significantly.

- Cancer Cell Line Testing: Another research effort evaluated the cytotoxic effects of naphthalene-based compounds against breast cancer cells, showing that certain derivatives were more potent than traditional chemotherapeutics like cisplatin.

Eigenschaften

IUPAC Name |

N-ethyl-N-naphthalen-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-20(19(21)16-10-4-3-5-11-16)18-14-8-12-15-9-6-7-13-17(15)18/h3-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFFWCZPZAISEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13936-67-9 | |

| Record name | N-ETHYL-N-(1-NAPHTHYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.